Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-amino-6-chloropyrimidine with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Corresponding amines or alcohols.
Scientific Research Applications
Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can bind to receptors on the cell surface, modulating the signaling pathways and cellular responses .
Comparison with Similar Compounds
Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dichloropyrimidine: This compound has two chlorine atoms in the pyrimidine ring and is used in the synthesis of various pharmaceuticals.
2-Amino-4-chloropyrimidine: Similar to the compound , but with only one chlorine atom, making it less reactive in substitution reactions.
2-Amino-6-methylpyrimidine: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-18-10(17)7-2-4-16(5-3-7)9-6-8(12)14-11(13)15-9/h6-7H,2-5H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYGPORNCPDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331395 | |
Record name | methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-01-3 | |
Record name | methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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